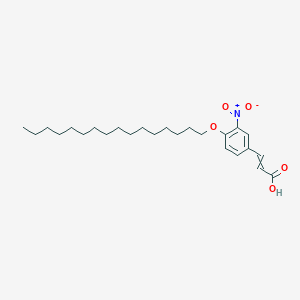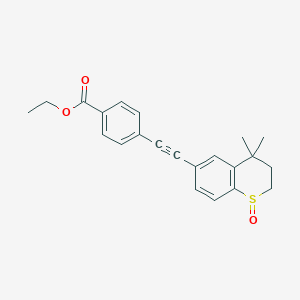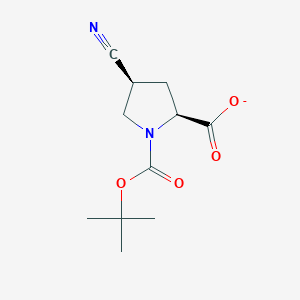
3-(4-Hexadecoxy-3-nitrophenyl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Hexadecoxy-3-nitrophenyl)prop-2-enoic acid is an organic compound characterized by a hexadecoxy group attached to a nitrophenyl ring, which is further connected to a prop-2-enoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hexadecoxy-3-nitrophenyl)prop-2-enoic acid typically involves the reaction of 4-nitrophenyl derivatives with hexadecoxy groups under specific conditions. One common method involves the use of 4-nitrobenzaldehyde as a starting material, which undergoes a series of reactions including condensation and esterification to introduce the hexadecoxy group and form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed to achieve the desired quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Hexadecoxy-3-nitrophenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The double bond in the prop-2-enoic acid moiety can be hydrogenated to form a saturated acid.
Substitution: The hexadecoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution, and oxidizing agents like potassium permanganate for oxidation. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions include amino derivatives, saturated acids, and substituted phenylpropanoic acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-(4-Hexadecoxy-3-nitrophenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Hexadecoxy-3-nitrophenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hexadecoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid: Known for its antioxidant properties.
3-(4-Acetylphenyl)prop-2-enoic acid: Used in the synthesis of pharmaceuticals.
3-(4-Propoxyphenyl)prop-2-enoic acid: Investigated for its potential as a corrosion inhibitor.
Uniqueness
Its structural features differentiate it from other similar compounds and contribute to its specific reactivity and biological activity .
Propiedades
Fórmula molecular |
C25H39NO5 |
|---|---|
Peso molecular |
433.6 g/mol |
Nombre IUPAC |
3-(4-hexadecoxy-3-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C25H39NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-31-24-18-16-22(17-19-25(27)28)21-23(24)26(29)30/h16-19,21H,2-15,20H2,1H3,(H,27,28) |
Clave InChI |
RMMSTJFHPLJJDS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)C=CC(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14111914.png)
![Methyl 4-{7-fluoro-2-[2-(morpholin-4-yl)ethyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B14111918.png)

![ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14111928.png)
![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14111942.png)
![2-Methyl-2-propanyl {(1R,2S)-1-[(cyclopropylsulfonyl)carbamoyl]-2-vinylcyclopropyl}carbamate](/img/structure/B14111946.png)
![3-(2-Chloroimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid](/img/structure/B14111963.png)
![2-(4-fluorobenzyl)-9-(4-isopropylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B14111966.png)
![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B14111971.png)

![1-(4-Hydroxy-3-methoxyphenyl)-2-(3-methoxypropyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111997.png)

![3-(2-fluorobenzyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14112013.png)
